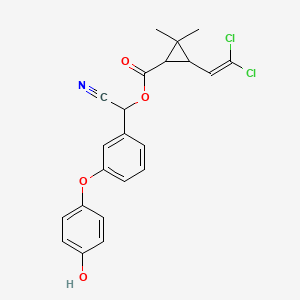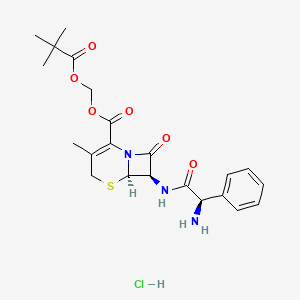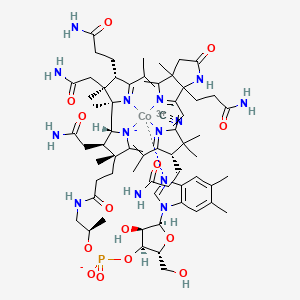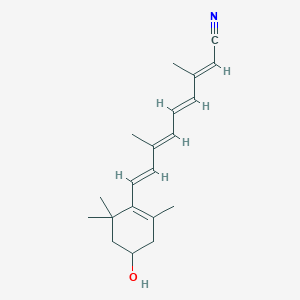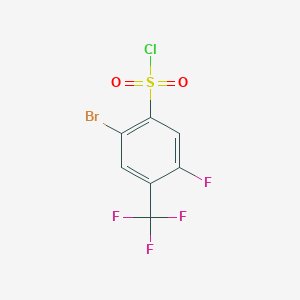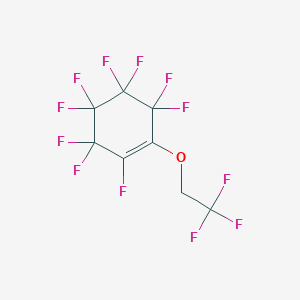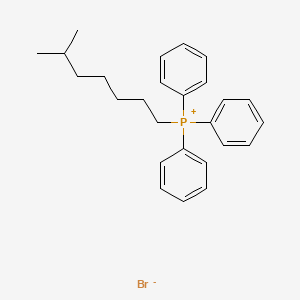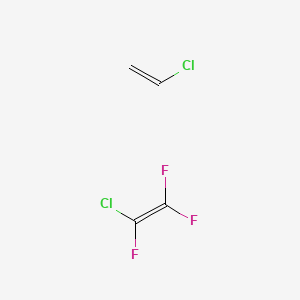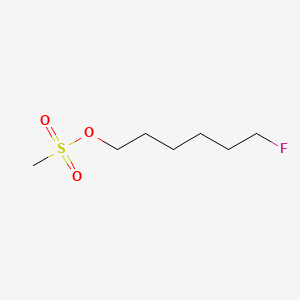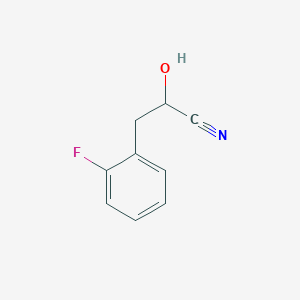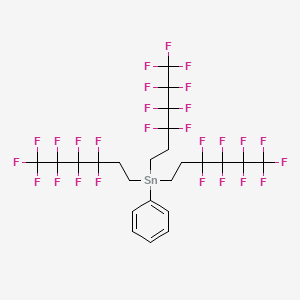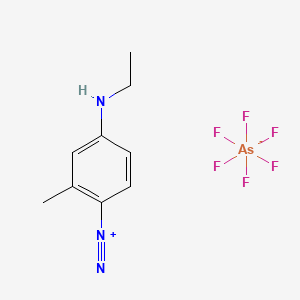![molecular formula C24H26Br2O8 B13422500 [2-Acetyloxy-3-[[2-acetyloxy-5-(2-bromo-1-hydroxyethyl)phenyl]methyl]-5-(2-bromo-1-hydroxyethyl)phenyl]methyl acetate](/img/structure/B13422500.png)
[2-Acetyloxy-3-[[2-acetyloxy-5-(2-bromo-1-hydroxyethyl)phenyl]methyl]-5-(2-bromo-1-hydroxyethyl)phenyl]methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-Acetyloxy-3-[[2-acetyloxy-5-(2-bromo-1-hydroxyethyl)phenyl]methyl]-5-(2-bromo-1-hydroxyethyl)phenyl]methyl acetate is a complex organic compound characterized by multiple functional groups, including acetoxy, bromo, and hydroxyethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-Acetyloxy-3-[[2-acetyloxy-5-(2-bromo-1-hydroxyethyl)phenyl]methyl]-5-(2-bromo-1-hydroxyethyl)phenyl]methyl acetate typically involves multiple steps, including bromination, acetylation, and esterification reactions. The starting materials often include hydroxyacetophenones and bromoacetic acids. The reaction conditions may involve the use of acetic acid as a solvent and light irradiation to facilitate bromination .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
[2-Acetyloxy-3-[[2-acetyloxy-5-(2-bromo-1-hydroxyethyl)phenyl]methyl]-5-(2-bromo-1-hydroxyethyl)phenyl]methyl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The bromo groups can be reduced to form corresponding hydroxy or alkyl groups.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in appropriate solvents to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl groups can yield ketones or carboxylic acids, while substitution of the acetoxy groups can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2-Acetyloxy-3-[[2-acetyloxy-5-(2-bromo-1-hydroxyethyl)phenyl]methyl]-5-(2-bromo-1-hydroxyethyl)phenyl]methyl acetate can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biology, this compound can be used as a probe to study enzyme activities, particularly those involved in acetylation and bromination reactions. Its structural complexity makes it a valuable tool for investigating biochemical pathways.
Medicine
In medicine, the compound’s potential therapeutic properties can be explored. Its ability to undergo various chemical reactions makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties can be leveraged to develop new products with enhanced performance.
Wirkmechanismus
The mechanism of action of [2-Acetyloxy-3-[[2-acetyloxy-5-(2-bromo-1-hydroxyethyl)phenyl]methyl]-5-(2-bromo-1-hydroxyethyl)phenyl]methyl acetate involves its interaction with specific molecular targets. The acetoxy groups can participate in acetylation reactions, modifying the activity of enzymes and proteins. The bromo groups can engage in halogen bonding, influencing molecular recognition and binding. The hydroxyethyl groups can form hydrogen bonds, affecting the compound’s solubility and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [2-Acetyloxy-3-[[2-acetyloxy-5-(2-chloro-1-hydroxyethyl)phenyl]methyl]-5-(2-chloro-1-hydroxyethyl)phenyl]methyl acetate
- [2-Acetyloxy-3-[[2-acetyloxy-5-(2-fluoro-1-hydroxyethyl)phenyl]methyl]-5-(2-fluoro-1-hydroxyethyl)phenyl]methyl acetate
Uniqueness
Compared to similar compounds, [2-Acetyloxy-3-[[2-acetyloxy-5-(2-bromo-1-hydroxyethyl)phenyl]methyl]-5-(2-bromo-1-hydroxyethyl)phenyl]methyl acetate is unique due to the presence of bromo groups, which can participate in specific halogen bonding interactions. This property can enhance its reactivity and binding affinity in various applications.
Eigenschaften
Molekularformel |
C24H26Br2O8 |
|---|---|
Molekulargewicht |
602.3 g/mol |
IUPAC-Name |
[2-acetyloxy-3-[[2-acetyloxy-5-(2-bromo-1-hydroxyethyl)phenyl]methyl]-5-(2-bromo-1-hydroxyethyl)phenyl]methyl acetate |
InChI |
InChI=1S/C24H26Br2O8/c1-13(27)32-12-20-8-17(22(31)11-26)7-19(24(20)34-15(3)29)9-18-6-16(21(30)10-25)4-5-23(18)33-14(2)28/h4-8,21-22,30-31H,9-12H2,1-3H3 |
InChI-Schlüssel |
ZMOROKFUIQBUIE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC1=CC(=CC(=C1OC(=O)C)CC2=C(C=CC(=C2)C(CBr)O)OC(=O)C)C(CBr)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


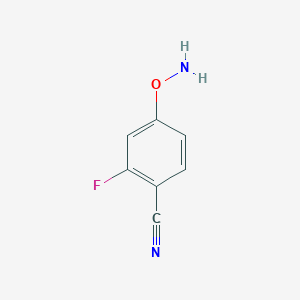
![5-[5-O-[Hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-2-O-methyl-|A-D-ribofuranosyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B13422422.png)
